

Application Note and Protocol: Solid-Phase Extraction of Organic Acids from Urine

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Compound of Interest

Compound Name: Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

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Introduction

The analysis of organic acids in urine is a critical diagnostic tool for the detection of inborn errors of metabolism and for monitoring metabolic pathways in clinical and research settings. Accurate quantification of these compounds often requires a robust sample preparation method to remove interfering substances from the complex urine matrix before analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Solid-phase extraction (SPE) offers a reliable and efficient method for the selective isolation and concentration of organic acids, providing cleaner extracts and improved analytical sensitivity compared to traditional liquid-liquid extraction (LLE) methods.^[1]^[2]^[3]^[4]

This application note provides a detailed protocol for the solid-phase extraction of organic acids from human urine using strong anion exchange (SAX) cartridges. This method is highly effective for isolating a broad range of acidic compounds while efficiently removing neutral and basic interferences.

Experimental Protocol: Strong Anion Exchange (SAX) SPE

This protocol is designed for the extraction of organic acids from urine samples prior to derivatization and analysis by GC-MS or LC-MS.

Materials and Reagents:

- Strong Anion Exchange (SAX) SPE Cartridges (e.g., Sep-Pak Vac RC, Accell Plus QMA)[5]
- Urine sample
- Barium Hydroxide ($\text{Ba}(\text{OH})_2$) solution (0.01 mol/L)[1]
- Methanol (HPLC grade)
- Diethyl Ether (HPLC grade)
- Formic Acid
- n-Butanol or Ethyl Acetate
- Sulfuric Acid (H_2SO_4) (for counter-ion solution)
- Deionized Water
- Centrifuge
- Nitrogen evaporator
- Vortex mixer
- pH meter or pH paper

Protocol Steps:

- Sample Pretreatment:
 - To remove sulfate and phosphate anions, which can interfere with the analysis, add an equal volume of 0.01 mol/L Barium Hydroxide ($\text{Ba}(\text{OH})_2$) solution to the urine sample.[1]
 - Vortex the mixture thoroughly and then centrifuge to pellet the precipitate.

- Carefully collect the supernatant.
- Adjust the pH of the supernatant to between 8.0 and 8.5.[\[1\]](#)[\[6\]](#)[\[7\]](#) This ensures that the organic acids are in their anionic form and will bind to the SAX sorbent.
- SPE Cartridge Conditioning:
 - Wash the SAX cartridge sequentially with 2 mL of methanol and 2 mL of deionized water. [\[1\]](#) This activates the sorbent and removes any potential contaminants.
 - Equilibrate the cartridge with 2 mL of deionized water, ensuring the pH is neutral.[\[1\]](#)
- Sample Loading:
 - Load the pretreated urine supernatant onto the conditioned SAX cartridge.
 - Maintain a slow and steady flow rate (e.g., 1-2 mL/min) to ensure efficient binding of the organic acids to the sorbent.
- Washing:
 - Wash the cartridge with 2 mL of deionized water to remove neutral and basic compounds that are not retained on the anion exchange sorbent.[\[6\]](#)[\[7\]](#)
 - To thoroughly dry the column and remove residual water, centrifuge the cartridge and then rinse with methanol and diethyl ether.[\[6\]](#)[\[7\]](#)
- Elution:
 - Elute the retained organic acids from the cartridge. A common elution solvent is a 4:1 (v/v) mixture of an organic solvent (n-butanol or ethyl acetate) and formic acid containing a highly selective counter-ion like HSO_4^- (0.1 mol/L).[\[6\]](#)[\[7\]](#)
 - A final elution with methanol can be performed to ensure complete recovery of all organic acids.[\[6\]](#)[\[7\]](#)
- Post-Elution Processing:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
- The dried residue can then be reconstituted in a suitable solvent for derivatization (e.g., for GC-MS analysis) or directly for LC-MS analysis.

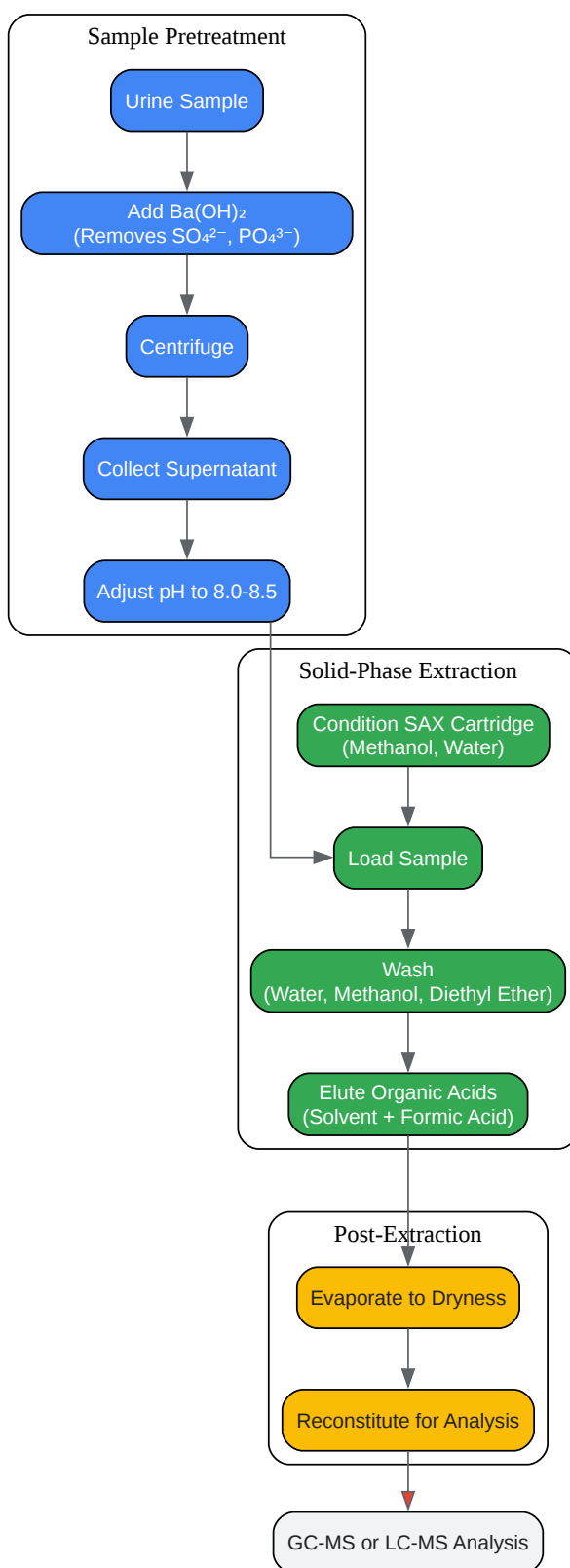
Data Presentation

The following table summarizes the recovery efficiencies of various organic acids from urine using a strong anion exchange solid-phase extraction protocol. High recovery rates, often between 90% and 100%, have been reported for a wide range of compounds.[3][5] One study comparing SPE to LLE found the mean recovery from SPE to be 84.1%, while LLE yielded a mean recovery of 77.4%.[1][8]

Organic Acid	Reported Recovery Efficiency (%)
General Range	~90 - 100[3][5]
Mean Recovery (SPE)	84.1[1][8]

Note: Specific recovery can vary depending on the exact protocol, sorbent material, and the specific organic acid.

Visualizations



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Caption: Workflow for solid-phase extraction of urinary organic acids.

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